molecular formula C15H18N6O B15116797 2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B15116797
M. Wt: 298.34 g/mol
InChI Key: MDFFRSUHIZKEEL-UHFFFAOYSA-N
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Description

2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Triazole Moiety: The triazole ring can be synthesized via a click chemistry approach, typically involving the reaction of azides with alkynes in the presence of a copper catalyst.

    Linking the Piperazine and Triazole: The piperazine ring is often introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Final Coupling: The final step involves coupling the triazole-substituted piperazine with the benzoxazole core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.

    Reduction: Reduction reactions can target the benzoxazole ring or the triazole moiety.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole moiety can lead to the formation of triazole N-oxides.

Scientific Research Applications

2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The triazole moiety can interact with metal ions, while the benzoxazole core can intercalate with DNA, leading to potential anticancer activity . The piperazine ring enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole core with a triazole-substituted piperazine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

2-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C15H18N6O/c1-19-11-16-18-14(19)10-20-6-8-21(9-7-20)15-17-12-4-2-3-5-13(12)22-15/h2-5,11H,6-10H2,1H3

InChI Key

MDFFRSUHIZKEEL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CN2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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